molecular formula C27H25N3O3S2 B2383667 4-(indolin-1-ylsulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide CAS No. 441290-08-0

4-(indolin-1-ylsulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

Cat. No. B2383667
M. Wt: 503.64
InChI Key: WGXGZRQZSHHJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(indolin-1-ylsulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, also known as CUDC-101, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Scientific Research Applications

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have created interest among researchers to synthesize a variety of indole derivatives .

For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Anti-inflammatory activities of chalcones of indole were elaborated by Rani et al. against carrageenan-induced edema in albino rats. The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .

  • Anticancer Activity

    • Indole derivatives have shown potential in the field of cancer research . For instance, certain indole derivatives have been found to inhibit the growth of cancer cells . The specific methods of application and outcomes would depend on the specific type of cancer and the individual patient’s condition .
  • Anti-HIV Activity

    • Some indole derivatives have been found to have anti-HIV properties . These compounds could potentially be used in the development of new treatments for HIV .
  • Antioxidant Activity

    • Indole derivatives have also been found to have antioxidant properties . This means they could potentially be used in the development of treatments for diseases caused by oxidative stress .
  • Antimicrobial Activity

    • Some indole derivatives have been found to have antimicrobial properties . This means they could potentially be used in the development of new antibiotics .
  • Antidiabetic Activity

    • Indole derivatives have shown potential in the field of diabetes research . For instance, certain indole derivatives have been found to have antidiabetic properties .
  • Antimalarial Activity

    • Some indole derivatives have been found to have antimalarial properties . This means they could potentially be used in the development of new treatments for malaria .
  • Antitubercular Activity

    • Indole derivatives have shown potential in the field of tuberculosis research . For instance, certain indole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .
  • Anticholinesterase Activity

    • Some indole derivatives have been found to have anticholinesterase properties . These compounds could potentially be used in the development of new treatments for diseases like Alzheimer’s .
  • Synthetic Peptides

    • Indole derivatives can be used in the synthesis of synthetic peptides . These peptides have a wide range of applications, including cancer diagnosis and treatment, antibiotic drug development, epitope mapping, production of antibodies, and vaccine design .
  • Multicomponent Reactions

    • Indoles are frequently used in multicomponent reactions to synthesize various organic compounds . These reactions can lead to the creation of complex structures with potential chemical and biomedical relevance .
  • Cycloaddition Reactions

    • The C2–C3 π-bond of indole has a propensity towards cycloaddition reactions . These reactions can be used to create a variety of new compounds .
  • Protonation Reactions

    • Indole can be protonated with strong acids such as hydrochloric acid, which protonates the C3 position, more easily than the N atom . This property can be useful in certain chemical reactions .

properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S2/c1-18(2)19-7-9-20(10-8-19)24-17-34-27(28-24)29-26(31)22-11-13-23(14-12-22)35(32,33)30-16-15-21-5-3-4-6-25(21)30/h3-14,17-18H,15-16H2,1-2H3,(H,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXGZRQZSHHJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(indolin-1-ylsulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

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